molecular formula C11H8O B12864874 3H-Cyclopenta[B]benzofuran CAS No. 247-10-9

3H-Cyclopenta[B]benzofuran

Cat. No.: B12864874
CAS No.: 247-10-9
M. Wt: 156.18 g/mol
InChI Key: NZMBLYZNBJURLH-UHFFFAOYSA-N
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Description

3H-Cyclopenta[B]benzofuran is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring fused to a furan ring

Synthetic Routes and Reaction Conditions:

    Oxidative Phenol-Enamine Cycloaddition: One of the primary methods for synthesizing this compound involves a hemin/t-butyl hydroperoxide (t-BuOOH)-catalyzed oxidative phenol-enamine formal [3 + 2] cycloaddition.

    Organocatalytic Intramolecular Double Cyclization: Another method involves an enantioselective organocatalytic strategy that combines Brønsted base and N-heterocyclic carbene catalysis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hemin, t-BuOOH

    Reduction: Common reducing agents (e.g., hydrogen gas with a palladium catalyst)

    Substitution: Electrophiles (e.g., halogens, nitro groups)

Major Products:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Reduced forms of the compound

    Substitution: Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 3H-Cyclopenta[B]benzofuran and its derivatives often involves the modulation of specific molecular targets and pathways. For example, the compound silvestrol, a derivative of this compound, has been shown to inhibit translation initiation by affecting the composition of the eukaryotic initiation factor (eIF) 4F complex. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3H-Cyclopenta[B]benzofuran stands out due to its versatile synthetic routes and the potential for high stereoselectivity in its derivatives. Its unique structural properties make it a valuable scaffold for the development of bioactive molecules and advanced materials.

Properties

CAS No.

247-10-9

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

3H-cyclopenta[b][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-6H,7H2

InChI Key

NZMBLYZNBJURLH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

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